molecular formula C9H7BrN2O2 B1426177 Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 1039357-00-0

Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No. B1426177
M. Wt: 255.07 g/mol
InChI Key: OTNDFIRYBNNQSB-UHFFFAOYSA-N
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Description

“Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate” is a chemical compound with the CAS Number: 1039357-00-0 . It has a molecular weight of 255.07 . The IUPAC name for this compound is methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate” is 1S/C9H7BrN2O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate” are not provided in the search results, similar compounds like 3-bromoimidazo[1,2-a]pyridines have been involved in C3-arylation and alkynylation reactions through a classical Pd-catalyzed cross-coupling strategy .


Physical And Chemical Properties Analysis

“Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 3-bromoacetylazulene-1-carboxylate reacts with 2-aminopyridines to produce methyl 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates, demonstrating its utility in synthesizing imidazo[1,2-a]pyridine-fused nitrogen-heterocycles (Imafuku et al., 2003).
  • The compound plays a role in the microwave-assisted one-pot synthesis of substituted 3-bromoimidazo[1,2-a]pyridines and related imidazoheterocycles, showcasing an efficient synthesis method with good yields (Patil et al., 2014).

Pharmaceutical Research

  • The related 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, were evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating potential pharmaceutical applications (Abignente et al., 1982).
  • Another study synthesized 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides to evaluate their antiinflammatory and analgesic activity, again suggesting possible medicinal uses (Di Chiacchio et al., 1998).

Antitumor and Antimicrobial Applications

  • Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate derivatives have been studied for potential anti-cancer and anti-TB agents. Certain derivatives showed moderate activity against the H37Rv strain of tuberculosis, and some were potent in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).

Other Applications

  • The compound has also been used in the creation of new unsymmetrical squaraine dyes derived from imidazo[1,5-a]pyridine, indicating its utility in dye and pigment synthesis. These dyes were investigated for their spectral properties and potential use in photodynamic therapy (Prostota et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNDFIRYBNNQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001226900
Record name Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

CAS RN

1039357-00-0
Record name Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039357-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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